

Tangshenoside I: A Technical Guide to Its Discovery, Chemistry, and Biological Activity

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Compound of Interest

Compound Name: *Tangshenoside I*

Cat. No.: *B220280*

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Abstract

Tangshenoside I is a significant phenylpropanoid glycoside first identified in the roots of *Codonopsis* species, plants with a long history of use in traditional Chinese medicine. Structurally, it is characterized as a syringin molecule linked to a meglutol glucoside. This compound has garnered scientific interest due to its diverse pharmacological activities, most notably its potential to ameliorate skeletal muscle atrophy and its inhibitory effects on bacterial neuraminidase. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of **Tangshenoside I**. It includes detailed experimental protocols for its isolation and biological evaluation, quantitative data on its efficacy, and diagrams of the key signaling pathways it modulates, serving as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

Tangshenoside I is a naturally occurring compound predominantly isolated from plants of the *Codonopsis* genus (family Campanulaceae), which have been used for centuries in traditional Chinese medicine to enhance vitality and treat various ailments.[1][2][3] The first documented isolation of **Tangshenoside I**, along with several related compounds (Tangshenosides II, III, and IV), was from the roots of *Codonopsis tangshen* Oliv., a plant known as "Chuan-dangshen" in China.[4] Subsequent research has confirmed its presence in other medicinally important species, including *Codonopsis pilosula* ("Dangshen"), *Codonopsis lanceolata*, and *Codonopsis*

ussuriensis.[5] **Tangshenoside I** is considered a major and characteristic constituent of the *Codonopsis* genus.[5]

Chemical Properties

Tangshenoside I is a complex phenylpropanoid glycoside. Its structure consists of a syringin core (a derivative of sinapyl alcohol) attached to a 3-hydroxy-3-methyl-glutarate moiety, which is further glycosylated.[5]

Property	Value	Reference
Molecular Formula	C ₂₉ H ₄₂ O ₁₈	PubChem
Molecular Weight	678.6 g/mol	PubChem
IUPAC Name	(3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid	PubChem
CAS Number	117278-74-7	PubChem

Structure Elucidation: The chemical structure of **Tangshenoside I** has been elucidated using a combination of spectroscopic techniques. Mass spectrometry (MS) provides the molecular weight and fragmentation patterns, while one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) are used to determine the precise connectivity of atoms and the stereochemistry of the molecule. The identification is typically confirmed by comparing the acquired spectroscopic data with values reported in the literature.

Experimental Protocols

Isolation and Purification of Tangshenoside I

The following protocol is a generalized procedure for the isolation of **Tangshenoside I** from dried *Codonopsis* roots.

1. Extraction:

- Air-dried and powdered roots of *Codonopsis* sp. are extracted exhaustively with methanol (MeOH) at room temperature.
- The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanolic extract.

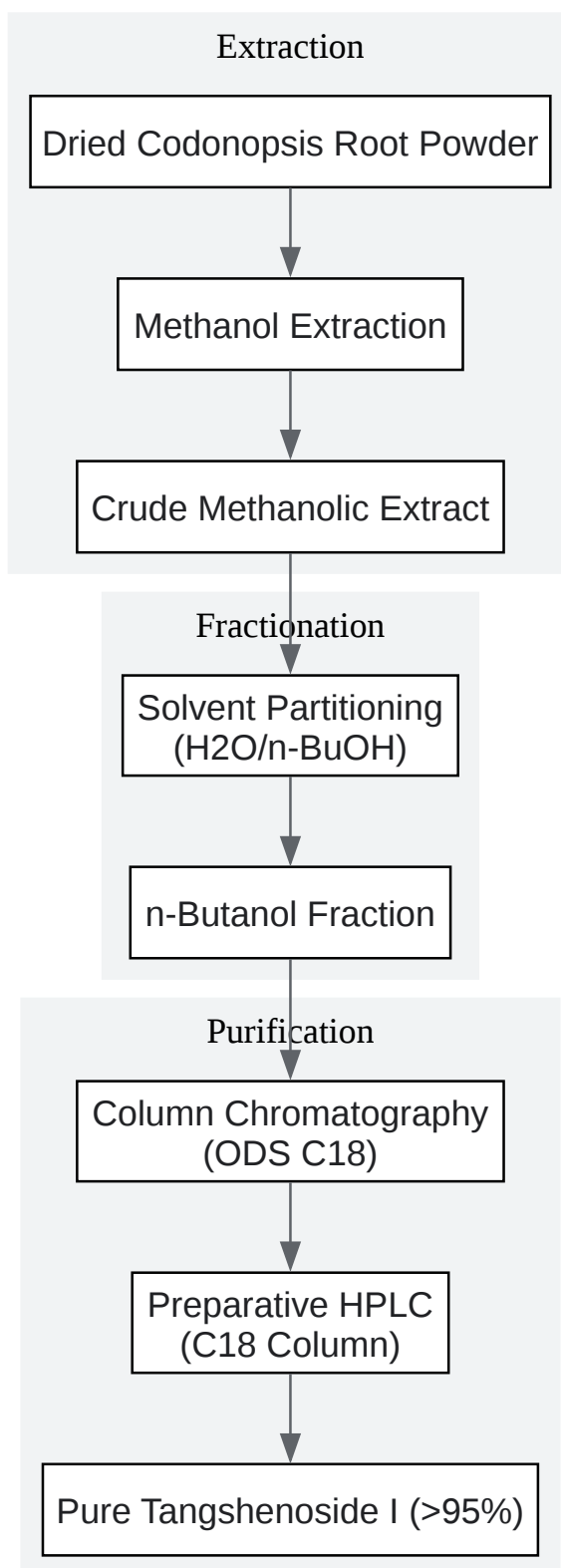
2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. **Tangshenoside I**, being a polar glycoside, is typically enriched in the n-butanol fraction.
- The n-butanol fraction is concentrated in vacuo.

3. Chromatographic Purification:

- Column Chromatography: The dried n-butanol fraction is subjected to column chromatography on a silica gel or octadecyl silica (ODS) C18 resin.
- A gradient elution is performed, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity (e.g., increasing the methanol concentration).
- Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing **Tangshenoside I** are pooled.
- Preparative HPLC: Further purification is achieved using preparative reversed-phase HPLC on a C18 column.
 - Mobile Phase: A gradient of acetonitrile (ACN) in water (often with 0.1% formic acid) is commonly used. For example, a linear gradient from 10% to 40% ACN over 60 minutes.

- Detection: UV detection at approximately 260 nm.
- The peak corresponding to **Tangshenoside I** is collected.
- The purified compound is obtained after removal of the solvent, and its purity is confirmed by analytical HPLC (purity should be >95%).



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Workflow for the isolation of **Tangshenoside I**.

In Vitro Model of Muscle Atrophy

This protocol describes the induction of muscle atrophy in C2C12 myotubes using dexamethasone (Dex) and treatment with **Tangshenoside I**.^{[5][3]}

1. Cell Culture and Differentiation:

- C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when cells reach 80-90% confluency. The differentiation medium is changed every two days for 4-5 days.

2. Induction of Atrophy and Treatment:

- Differentiated C2C12 myotubes are treated with 100 µM dexamethasone (in DMSO) to induce atrophy.
- Concurrently, cells are treated with various concentrations of **Tangshenoside I** (e.g., 1, 5, 10 µM) or vehicle control (DMSO).
- Cells are incubated for 24-48 hours.

3. Analysis:

- **Myotube Diameter Measurement:** Cells are fixed and stained (e.g., with Giemsa or immunofluorescence for myosin heavy chain). Images are captured using a microscope, and the diameter of at least 50-100 myotubes per group is measured using image analysis software (e.g., ImageJ).
- **Western Blot Analysis:** Cell lysates are collected for protein quantification. Proteins of interest (e.g., p-Akt, p-mTOR, Atrogin-1, MuRF1) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies. Protein bands are visualized and quantified by densitometry.

Bacterial Neuraminidase Inhibition Assay

This protocol is for determining the IC₅₀ value of **Tangshenoside I** against bacterial neuraminidase.^[6]

1. Reagents and Materials:

- Clostridium perfringens neuraminidase (EC 3.2.1.18).
- Fluorogenic substrate: 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).
- Assay buffer: Tris buffer (pH 7.5).
- **Tangshenoside I** stock solution (in DMSO).
- 96-well microplate (black, for fluorescence).
- Fluorescence microplate reader.

2. Assay Procedure:

- In a 96-well microplate, add 10 μ L of various concentrations of **Tangshenoside I** (or vehicle control).
- Add 90 μ L of the MUNANA substrate solution (final concentration 0.1 mM).
- Initiate the reaction by adding 10 μ L of neuraminidase solution (final concentration 0.2 units/mL).
- Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Stop the reaction by adding a stop solution (e.g., 100 μ L of 0.1 M NaOH in 80% ethanol).
- Measure the fluorescence of the product, 4-methylumbelliferone, using a plate reader with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.^{[1][5][4][7]}

3. Data Analysis:

- The percentage of inhibition is calculated for each concentration of **Tangshenoside I** relative to the vehicle control.
- The IC_{50} value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Pharmacological Activities and Quantitative Data

Tangshenoside I exhibits several promising pharmacological effects. Its most well-documented activities are the amelioration of skeletal muscle atrophy and the inhibition of bacterial neuraminidase.

Activity	Model	Key Findings	Quantitative Data	Reference
Anti-atrophic	Dexamethasone-induced C2C12 myotube atrophy	Restored myotube diameter; Increased phosphorylation of Akt and mTOR; Decreased expression of Atrogin-1 and MuRF1.	Effectively restored myotube diameter at concentrations of 1-10 μ M.	[3]
Anti-atrophic	Immobilization-induced muscle atrophy in mice	Increased grip strength, muscle mass, and muscle fiber cross-sectional area.	Dose-dependent effects observed.	[5]
Enzyme Inhibition	In vitro bacterial neuraminidase assay	Dose-dependent inhibition of neuraminidase from <i>Clostridium perfringens</i> .	IC ₅₀ = 203.3 μ M	

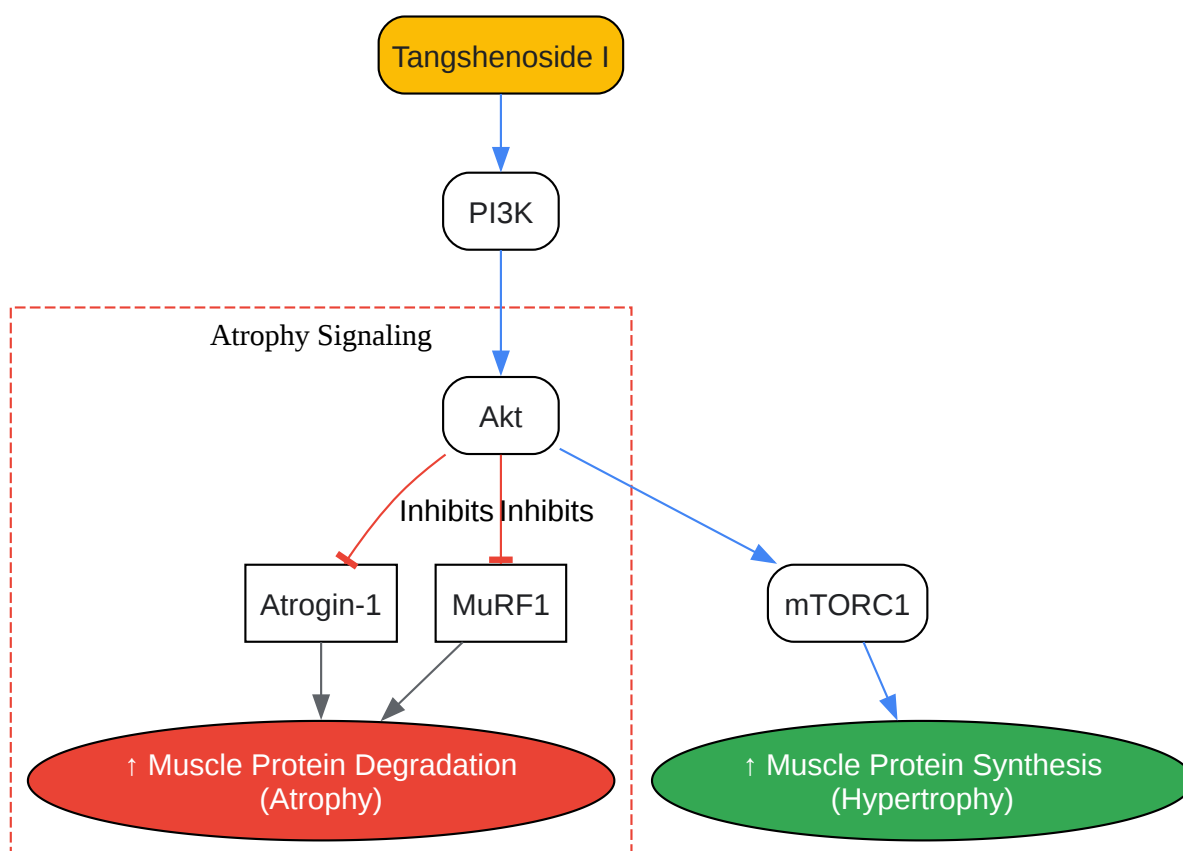
Mechanism of Action: Signaling Pathways

Tangshenoside I exerts its anti-atrophic effects by modulating key signaling pathways that regulate muscle protein synthesis and degradation.

The PI3K/Akt/mTORC1 Pathway

Tangshenoside I promotes muscle protein synthesis by activating the PI3K/Akt/mTORC1 pathway. Activation of Akt leads to the phosphorylation and activation of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis. mTORC1 then

phosphorylates downstream targets like p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately leading to increased translation and synthesis of muscle proteins.[5][7]



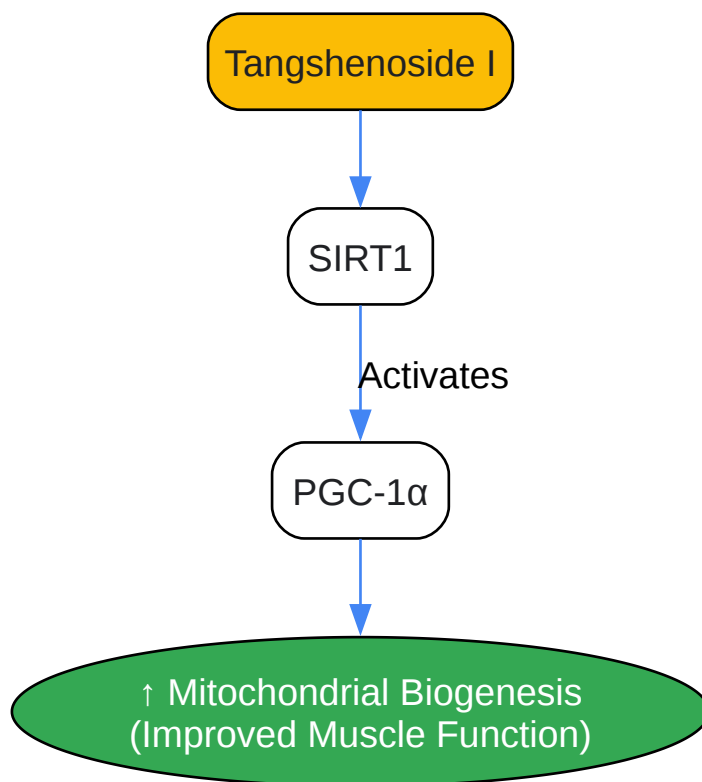
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Tangshenoside I action on the PI3K/Akt/mTORC1 pathway.

The SIRT1/PGC-1 α Pathway

In addition to promoting protein synthesis, **Tangshenoside I** enhances mitochondrial biogenesis through the SIRT1/PGC-1 α pathway. It upregulates the expression of Sirtuin 1 (SIRT1), which in turn deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 α). PGC-1 α is a master regulator of mitochondrial

biogenesis and function. By improving mitochondrial health, **Tangshenoside I** contributes to the overall recovery and maintenance of muscle tissue.[5][7]



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